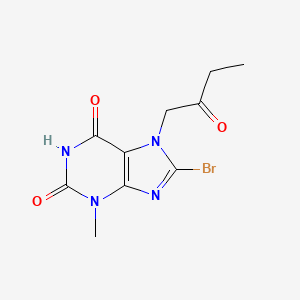
8-Bromo-3-methyl-7-(2-oxobutyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- is a brominated derivative of xanthine. This compound is known for its unique structure, which includes a bromine atom at the 8th position and a 2-oxobutyl group at the 7th position. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- typically involves the bromination of 3-methylxanthine followed by the introduction of the 2-oxobutyl group. One common method involves the reaction of 3-methylxanthine with bromine in the presence of a suitable solvent to yield 8-bromo-3-methylxanthine. This intermediate is then reacted with 2-oxobutyl bromide under basic conditions to introduce the 2-oxobutyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthines .
Scientific Research Applications
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting purinergic receptors and enzymes involved in nucleotide metabolism.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex industrial products
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the 2-oxobutyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methylxanthine: Similar structure but lacks the 2-oxobutyl group.
3-Methylxanthine: Lacks both the bromine atom and the 2-oxobutyl group.
8-Bromo-7-(2-butynyl)-3-methylxanthine: Similar structure but with a butynyl group instead of the 2-oxobutyl group
Uniqueness
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxobutyl)- is unique due to the presence of both the bromine atom and the 2-oxobutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
101072-02-0 |
|---|---|
Molecular Formula |
C10H11BrN4O3 |
Molecular Weight |
315.12 g/mol |
IUPAC Name |
8-bromo-3-methyl-7-(2-oxobutyl)purine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O3/c1-3-5(16)4-15-6-7(12-9(15)11)14(2)10(18)13-8(6)17/h3-4H2,1-2H3,(H,13,17,18) |
InChI Key |
XSDVPKLXNVLWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















